N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(2-METHYLCYCLOHEXYL)AMINE
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Overview
Description
N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(2-METHYLCYCLOHEXYL)AMINE: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromo-substituted benzyl group and a dimethoxybenzyl moiety attached to a methylcyclohexylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(2-METHYLCYCLOHEXYL)AMINE typically involves the following steps:
Bromination: The starting material, 4,5-dimethoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to yield 2-bromo-4,5-dimethoxybenzyl bromide.
Amination: The brominated intermediate is then reacted with 2-methylcyclohexylamine under basic conditions, often using a solvent like dichloromethane or toluene, to form the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(2-METHYLCYCLOHEXYL)AMINE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromo group or the amine functionality, leading to dehalogenation or reduction to secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate, sodium azide, or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of thiol, azide, or ether derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of secondary amines or dehalogenated compounds.
Scientific Research Applications
N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(2-METHYLCYCLOHEXYL)AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: Potential use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(2-METHYLCYCLOHEXYL)AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The bromo and dimethoxy groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(CYCLOHEXYL)AMINE: Similar structure but lacks the methyl group on the cyclohexyl ring.
N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(2-ETHYLCYCLOHEXYL)AMINE: Similar structure with an ethyl group instead of a methyl group on the cyclohexyl ring.
Uniqueness
N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(2-METHYLCYCLOHEXYL)AMINE is unique due to the presence of both bromo and dimethoxy groups on the benzyl ring, combined with a methyl-substituted cyclohexylamine. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c1-11-6-4-5-7-14(11)18-10-12-8-15(19-2)16(20-3)9-13(12)17/h8-9,11,14,18H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXXVXIRWXGCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=C(C=C2Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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